molecular formula C35H50N4O5 B12374795 N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide

N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide

Cat. No.: B12374795
M. Wt: 606.8 g/mol
InChI Key: YERCZICLLVTZGD-UYHZZQDISA-N
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Description

N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide is a complex organic compound with a highly specific structure This compound is notable for its intricate arrangement of functional groups, which include hydroxyl, keto, and amide groups, as well as phenyl and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide typically involves multiple steps, each requiring precise reaction conditions. The process often begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Key steps may include:

    Formation of Intermediate Amides: This involves the reaction of appropriate carboxylic acids with amines under conditions that promote amide bond formation.

    Hydroxylation and Ketone Formation: Specific reagents and catalysts are used to introduce hydroxyl and keto groups at designated positions on the molecule.

    Coupling Reactions: The intermediate compounds are coupled using reagents such as coupling agents or catalysts to form the final complex structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The keto groups can be reduced to hydroxyl groups.

    Substitution: Functional groups on the phenyl rings can be substituted with other groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the keto group may yield a secondary alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide: Similar in structure but with variations in functional groups or stereochemistry.

    This compound: Similar in structure but with different substituents on the phenyl rings.

Properties

Molecular Formula

C35H50N4O5

Molecular Weight

606.8 g/mol

IUPAC Name

N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide

InChI

InChI=1S/C35H50N4O5/c1-23(25-15-10-8-11-16-25)29(38-32(42)30(35(6,7)44)37-28(40)20-21-34(3,4)5)31(41)36-24(2)33(43)39-22-14-19-27(39)26-17-12-9-13-18-26/h8-13,15-18,23-24,27,29-30,44H,14,19-22H2,1-7H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,27+,29-,30+/m0/s1

InChI Key

YERCZICLLVTZGD-UYHZZQDISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)N[C@H](C)C(=O)N2CCC[C@@H]2C3=CC=CC=C3)NC(=O)[C@H](C(C)(C)O)NC(=O)CCC(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)NC(C)C(=O)N2CCCC2C3=CC=CC=C3)NC(=O)C(C(C)(C)O)NC(=O)CCC(C)(C)C

Origin of Product

United States

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